

A Technical Guide to the Solubility of Methyl Mandelate in Common Organic Solvents

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Compound of Interest

Compound Name: Methyl mandelate

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of **methyl mandelate** in common organic solvents. Recognizing the scarcity of readily available quantitative data, this document outlines a detailed experimental protocol for researchers to determine these values accurately. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research fields where **methyl mandelate** is utilized.

Physicochemical Properties of Methyl Mandelate

Methyl mandelate is the methyl ester of mandelic acid. It is a chiral compound with the following key properties:

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₀ O ₃	[1][2]
Molecular Weight	166.17 g/mol	[1][2]
Appearance	White to slightly yellow crystalline solid	[2]
Melting Point	54-58 °C	[1]
Boiling Point	135 °C at 12 mmHg	[2]

Published Solubility Data for Methyl Mandelate

Published quantitative solubility data for **methyl mandelate** in a wide range of common organic solvents is limited. The available data is summarized below.

Solvent	Type	Solubility	Reference(s)
Methanol	Alcohol	0.1 g/mL (clear solution)	[1] [2]
Ethanol	Alcohol	Soluble	[3]
Diethyl Ether	Ether	Soluble	[3]
Chloroform	Halogenated	Sparingly soluble	[4]
Water	Aqueous	Slightly soluble	[3]

Experimental Protocol for Determining the Solubility of Methyl Mandelate

The following is a detailed methodology for the experimental determination of the solubility of **methyl mandelate** in organic solvents. This protocol is based on the widely used isothermal shake-flask method.

Materials and Equipment

- **Methyl Mandelate** (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance
- Temperature-controlled shaker or incubator
- Centrifuge
- Volumetric flasks and pipettes

- Syringes and syringe filters (e.g., 0.45 μm PTFE)
- Vials with screw caps
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure

- **Preparation of Supersaturated Solutions:** Add an excess amount of **methyl mandelate** to a known volume of the selected organic solvent in a sealed vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution is formed.
- **Equilibration:** Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 $^{\circ}\text{C}$). Agitate the samples for a sufficient time to ensure equilibrium is reached. A period of 24 to 72 hours is typically recommended.
- **Phase Separation:** After equilibration, allow the vials to rest at the set temperature for a few hours to let the undissolved solid settle. For solvents where sedimentation is slow, centrifugation at the same temperature can be used to separate the solid and liquid phases.
- **Sample Collection and Dilution:** Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
- **Gravimetric Analysis (Optional but recommended for validation):** Record the weight of the collected filtrate and then evaporate the solvent to dryness under controlled conditions (e.g., in a vacuum oven). Weigh the remaining solid **methyl mandelate**.
- **Quantitative Analysis:** Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method (e.g., HPLC).
- **Concentration Determination:** Analyze the diluted sample using a validated analytical method to determine the precise concentration of **methyl mandelate** in the saturated solution.

Analytical Quantification of Methyl Mandelate

Accurate quantification of the dissolved **methyl mandelate** is critical for reliable solubility data. High-Performance Liquid Chromatography (HPLC) is a highly suitable technique.

HPLC Method Parameters (Example)

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v)[5]
- Flow Rate: 1.0 mL/min[5]
- Detection: UV at 212 nm[5]
- Injection Volume: 10 μ L
- Column Temperature: 25 $^{\circ}$ C

Calibration

Prepare a series of standard solutions of **methyl mandelate** of known concentrations in the chosen solvent. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against the concentration. The concentration of the unknown sample can then be determined from this curve.

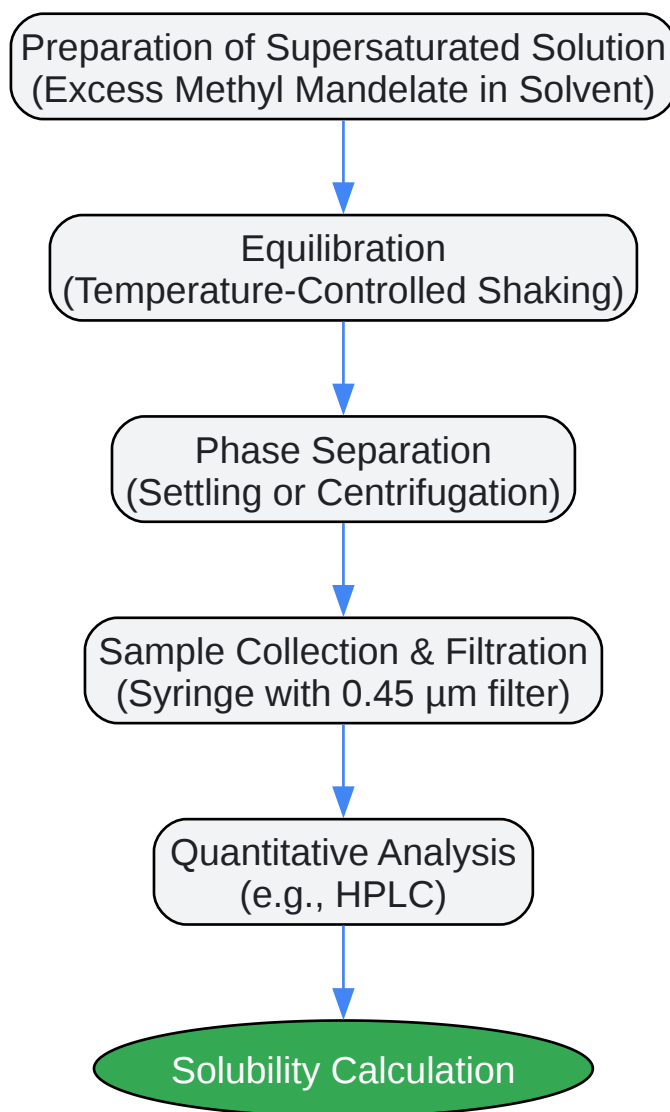
Data Presentation

The solubility can be expressed in various units. The most common are:

- g/100 mL: Grams of solute per 100 milliliters of solvent.
- g/kg: Grams of solute per kilogram of solvent.
- mol/L (Molarity): Moles of solute per liter of solution.
- Mole fraction (χ): Moles of solute divided by the total moles of solute and solvent.

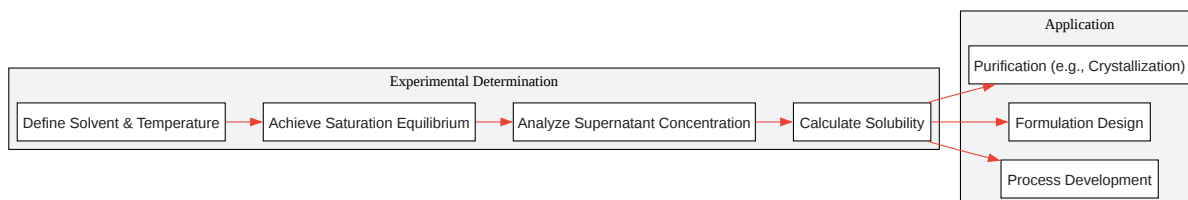
Visualized Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key processes described in this guide.



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Caption: Experimental workflow for determining **methyl mandelate** solubility.



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Caption: Logical relationship from experimental data to application.

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